molecular formula C7H11N3 B1628645 2,6-Dimethylpyridine-3,4-diamine CAS No. 3726-26-9

2,6-Dimethylpyridine-3,4-diamine

Cat. No. B1628645
CAS RN: 3726-26-9
M. Wt: 137.18 g/mol
InChI Key: DIRTVLYRIHDHES-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,4-diamine is a chemical compound that contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpyridine-3,4-diamine consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

2,6-Dimethylpyridine-3,4-diamine is a powder with a melting point of 181-186°C . It has a molecular weight of 137.18 .

Scientific Research Applications

1. Ion Mobility Spectrometry

2,6-Dimethylpyridine derivatives have been studied in ion mobility spectrometry, where their positive ion mobility spectra were analyzed in air at various temperatures. These compounds, including derivatives like 2,6-di-t-butyl pyridine, demonstrated significant insights into the behavior of protonated molecules and their mobility under different conditions, which is essential for chemical standards in mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).

2. Polymer Synthesis and Properties

2,6-Dimethylpyridine derivatives are key in synthesizing novel polymers. For instance, compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been used to create fluorinated polyimides with notable solubility, low water absorption rates, and high thermal stability. These properties make these polymers suitable for various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).

3. Fluorescent Polyimides

Derivatives like 4-(4,4′-diaminotriphenylamine)-2,6-bis(4-methylphenyl)pyridine have been synthesized and used to prepare polyimides with high glass transition temperatures and excellent thermal stability. These polymers demonstrate unique fluorescence properties, making them potential candidates for applications in photonics and optoelectronics (Wang, Liou, Liaw, & Huang, 2008).

4. Cationic Polymerization

2,6-Dimethylpyridine has been instrumental in the living cationic polymerization of vinyl monomers, showcasing its ability to stabilize growing carbocations and influence polymerization processes. This application is crucial in materials science for creating polymers with specific characteristics (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

5. Characterization of Acid Surfaces

In research involving the characterization of acid surfaces, 2,6-Dimethylpyridine has been used for adsorption studies on various materials, including γ-Al2O3 and decationated Y zeolites. These studies help in understanding different types of Lewis and Bronsted sites, crucial for catalysis and surface science (Corma, Rodellas, & Fornés, 1984).

Safety And Hazards

2,6-Dimethylpyridine-3,4-diamine is considered hazardous. It is highly flammable and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 2,6-Dimethylpyridine-3,4-diamine could involve its use as a synthon for preparing derivatives of bis-3,4-di-hydroquinoxalin-2(1H)-one and bis-3,4-dihydro-2H-benzo-[b][1,4]oxazin-2-one, which have been characterized with strong analgesic activity during in vivo testing .

properties

IUPAC Name

2,6-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRTVLYRIHDHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602009
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridine-3,4-diamine

CAS RN

3726-26-9
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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